N-Nitrosodiphenylamine

Description

N-nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid. Insoluble in water and denser in water. Hence sinks in water. (NTP, 1992)

N-Nitrosodiphenylamine is a member of phenylhydrazines.

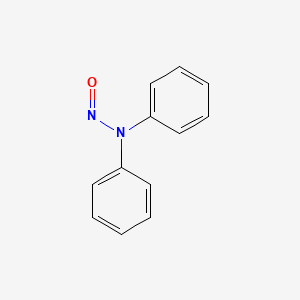

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUCNCOMADRQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021030 | |

| Record name | N-Nitrosodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid. Insoluble in water and denser in water. Hence sinks in water. (NTP, 1992), Other Solid, Yellow to brown or orange powder or flakes or a black solid; [CAMEO], YELLOW FLAKES., Yellow to brown or orange powder or flakes or a black solid. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-nitroso-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/861 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

101 °C | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 35 mg/L at 25 °C, In water, 35.09 mg/L at 25 °C, Slightly soluble in ethanol, chloroform; soluble in benzene, Soluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzene, Solubility in water: none | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 (NTP, 1992) - Denser than water; will sink, 1.23, 1.23 g/cm³ | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/861 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00007 [mmHg] | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow plates from ligroin, Yellow plates or green crystals, Yellow plates from petroleum ether | |

CAS No. |

86-30-6 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-nitroso-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP2V89J1DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/861 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

151.7 °F (NTP, 1992), 66.7 °C, 66.5 °C, 151.7 °F | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/861 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosodiphenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosodiphenylamine and its derivatives. It is designed to be a practical resource for chemists and researchers, offering detailed experimental protocols, structured data for comparison, and visualizations of key chemical processes.

Introduction

N-Nitrosodiphenylamine (NDPhA) and its substituted derivatives are a class of compounds with significant industrial and research applications. Historically used as vulcanization retarders in the rubber industry, they are now primarily of interest as potential carcinogens found as impurities in various products and as versatile intermediates in organic synthesis. A thorough understanding of their synthesis and characterization is crucial for quality control, toxicological studies, and the development of novel chemical entities.

This technical guide details the primary synthetic routes to N-Nitrosodiphenylamine derivatives and provides a comprehensive overview of the analytical techniques employed for their characterization.

Synthesis of N-Nitrosodiphenylamine Derivatives

The most common and straightforward method for the synthesis of N-Nitrosodiphenylamine derivatives is the nitrosation of the corresponding substituted diphenylamine (B1679370). Several nitrosating agents can be employed, with the choice often depending on the desired scale, reaction conditions, and the nature of the substituents on the aromatic rings.

General Synthetic Workflow

The overall process involves the reaction of a secondary amine (a substituted diphenylamine) with a nitrosating agent to form the N-nitroso derivative.

Caption: A generalized workflow for the synthesis of N-Nitrosodiphenylamine derivatives.

Key Synthetic Methodologies

Method 1: Nitrosation with Sodium Nitrite (B80452) in Acidic Medium

This is the most traditional and widely used method. The in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in the presence of a mineral acid (e.g., HCl, H₂SO₄) provides the nitrosating agent.

-

Reaction: Ar₂NH + NaNO₂ + HCl → Ar₂N-N=O + NaCl + H₂O

Method 2: Nitrosation with tert-Butyl Nitrite (TBN)

TBN offers a milder, non-acidic alternative for nitrosation, which can be advantageous for substrates sensitive to strong acids. These reactions can often be performed under solvent-free conditions.[1]

-

Reaction: Ar₂NH + t-BuONO → Ar₂N-N=O + t-BuOH

Method 3: Nitrosation with Gaseous Nitric Oxide (NO)

This method involves passing gaseous nitric oxide through a solution of the diphenylamine, often in the presence of a catalyst. It can offer high yields and purity but requires specialized equipment for handling a toxic gas.

Experimental Protocols

Protocol 2.3.1: Synthesis of N-Nitrosodiphenylamine using Sodium Nitrite

This protocol is a representative procedure for the synthesis of the parent N-Nitrosodiphenylamine and can be adapted for many of its derivatives.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylamine (1.0 eq) in a suitable solvent such as a mixture of ethanol (B145695) and water.

-

Acidification: Add a mineral acid, such as concentrated hydrochloric acid (1.1 eq), to the solution. Cool the mixture to 0-5 °C in an ice bath.

-

Nitrosation: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: The product, which often precipitates from the reaction mixture, is collected by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization of N-Nitrosodiphenylamine Derivatives

A comprehensive characterization is essential to confirm the structure and purity of the synthesized N-Nitrosodiphenylamine derivatives. This typically involves a combination of spectroscopic and physical methods.

Physicochemical Properties

The physical properties of N-Nitrosodiphenylamine derivatives, such as melting point and appearance, are important initial indicators of identity and purity.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-Nitrosodiphenylamine derivatives. The chemical shifts of the aromatic protons and carbons are influenced by the nature and position of the substituents.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for N-Nitrosodiphenylamines include the N-N and N=O stretching bands. The N=O stretching vibration is typically observed in the range of 1430-1480 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (•NO) and cleavage of the N-N bond.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of N-Nitrosodiphenylamine derivatives exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions of the aromatic rings and the nitroso group.

Data Presentation

The following tables summarize the available quantitative data for the synthesis and characterization of N-Nitrosodiphenylamine and some of its derivatives.

Table 1: Synthesis and Physical Properties of N-Nitrosodiphenylamine Derivatives

| Derivative | Starting Material | Method | Yield (%) | Melting Point (°C) | Appearance |

| N-Nitrosodiphenylamine | Diphenylamine | NaNO₂/HCl | >90 | 66-68 | Yellow solid |

| 4-Nitro-N-nitrosodiphenylamine | 4-Nitrodiphenylamine | NaNO₂/HCl | - | - | - |

| 4-Methoxy-N-nitrosodiphenylamine | 4-Methoxydiphenylamine | NaNO₂/HCl | - | - | - |

| 4,4'-Dimethyl-N-nitrosodiphenylamine | 4,4'-Dimethyldiphenylamine | NaNO₂/HCl | - | - | - |

| 4,4'-Dichloro-N-nitrosodiphenylamine | 4,4'-Dichlorodiphenylamine | NaNO₂/HCl | - | - | - |

Table 2: Spectroscopic Data for N-Nitrosodiphenylamine

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.5 (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 142.2, 129.5, 128.9, 126.3 |

| IR (KBr) | ν (cm⁻¹): ~1450 (N=O stretch), ~1280 (N-N stretch) |

| MS (EI) | m/z (%): 198 (M⁺), 168 ([M-NO]⁺) |

| UV-Vis (Ethanol) | λ_max (nm): ~260, ~360 |

Influence of Substituents

The electronic nature of the substituents on the phenyl rings can influence both the synthesis and the spectroscopic properties of N-Nitrosodiphenylamine derivatives.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the nitrogen atom, potentially facilitating the nitrosation reaction. In NMR spectroscopy, these groups will cause an upfield shift (lower ppm) of the aromatic proton signals.

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease the reactivity of the amine towards nitrosation. In NMR spectra, they will lead to a downfield shift (higher ppm) of the aromatic proton signals.

Logical Relationships in Characterization

The process of characterizing a newly synthesized N-Nitrosodiphenylamine derivative follows a logical progression of analytical techniques.

Caption: A logical workflow for the characterization of N-Nitrosodiphenylamine derivatives.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of N-Nitrosodiphenylamine derivatives. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and toxicology. The successful synthesis and unambiguous characterization of these compounds are critical for advancing our understanding of their chemical properties and biological activities. Further research is warranted to expand the library of well-characterized N-Nitrosodiphenylamine derivatives and to systematically investigate the influence of a wider range of substituents.

References

A Technical Guide to the Photochemical Degradation of N-Nitrosodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photochemical degradation of N-Nitrosodiphenylamine (NDPhA). Given the classification of many nitrosamines as probable human carcinogens, understanding their environmental fate and degradation pathways is of paramount importance in pharmaceutical development and environmental science. This document details the core mechanisms, kinetics, influencing factors, and analytical methodologies pertinent to the study of NDPhA's photochemical instability.

Introduction to N-Nitrosodiphenylamine and its Photochemical Reactivity

N-Nitrosodiphenylamine is a yellow solid compound that has historically been used as a vulcanization retarder in the rubber industry.[1] Like other N-nitrosamines, it is known to be sensitive to light.[1] The presence of the N-nitroso group (>N-N=O) acts as a chromophore, enabling the molecule to absorb ultraviolet (UV) radiation, which can lead to the cleavage of the N-N bond.[2] This photochemical instability is a key factor in its environmental degradation. The primary degradation pathway involves the homolytic cleavage of the N-NO bond, leading to the formation of a diphenylaminyl radical and a nitric oxide radical.

Core Mechanisms of Photochemical Degradation

The photochemical degradation of N-nitrosamines is initiated by the absorption of photons, typically in the UV range of the electromagnetic spectrum. For many nitrosamines, this absorption leads to the rapid breaking of the N-NO bond with a quantum yield approaching 1, indicating a highly efficient photochemical process.[2]

The degradation can proceed through several pathways, influenced by environmental conditions such as the presence of oxygen and the pH of the medium.

Primary Photolytic Cleavage

The principal photochemical reaction is the homolytic cleavage of the nitrogen-nitrogen bond upon absorption of UV radiation:

(C₆H₅)₂N-NO + hν → (C₆H₅)₂N• + •NO

This reaction produces a diphenylaminyl radical and a nitric oxide radical. These highly reactive species can then undergo a variety of secondary reactions.

Secondary Reactions and Degradation Products

The initial radical products can react with each other, with solvent molecules, or with dissolved oxygen, leading to a complex mixture of secondary products. In the context of diphenylamine (B1679370) (a related compound), degradation can involve a series of nitrosation and nitration reactions, leading to various nitro derivatives.[3] While specific studies on the complete product profile of NDPhA photolysis are not abundant, analogous reactions are expected.

Quantitative Data on Photochemical Degradation

Direct quantitative data on the photochemical degradation of N-Nitrosodiphenylamine, such as specific quantum yields and degradation rates under various conditions, are not extensively available in the public literature. However, N-Nitrosodimethylamine (NDMA) is a well-studied nitrosamine (B1359907) that serves as an excellent model compound to understand the photochemical behavior of this class of molecules. The following tables summarize key quantitative parameters for NDMA photolysis.

Table 1: Photochemical Properties of N-Nitrosodimethylamine (NDMA)

| Parameter | Value | Wavelength (nm) | pH | Reference |

| Molar Absorptivity | 7380 M⁻¹cm⁻¹ | 228 | 7 | [4] |

| Molar Absorptivity | 1650 M⁻¹s⁻¹ | 253.7 | 7 | [4] |

| Quantum Yield | 0.13 | 228 | 7 | [4] |

| Quantum Yield | 0.24 | 253.7 | 7 | [4] |

Table 2: Photolysis Half-Lives of Various Nitrosamines

This table illustrates the rapid photolysis of several nitrosamines under simulated sunlight conditions, highlighting that this is a major removal process for this class of compounds.

| Compound | Photolysis Half-Life (minutes) | Conditions | Reference |

| N-Nitrosodimethylamine (NDMA) | < 20 | Simulated midday, midsummer sun in California | [5] |

| N-Nitrosomethylethylamine (NMEA) | < 20 | Simulated midday, midsummer sun in California | [5] |

| N-Nitrosodiethylamine (NDEA) | < 20 | Simulated midday, midsummer sun in California | [5] |

| N-Nitrosodi-n-propylamine (NDPA) | < 20 | Simulated midday, midsummer sun in California | [5] |

| N-Nitrosodi-n-butylamine (NDBA) | < 20 | Simulated midday, midsummer sun in California | [5] |

| N-Nitrosopiperidine (NPIP) | < 20 | Simulated midday, midsummer sun in California | [5] |

| N-Nitrosopyrrolidine (NPYR) | < 20 | Simulated midday, midsummer sun in California | [5] |

Experimental Protocols for Studying Photochemical Degradation

Detailed experimental protocols are crucial for obtaining reproducible and reliable data on the photochemical degradation of N-Nitrosodiphenylamine. Below are methodologies for sample preparation, irradiation, and analysis.

Sample Preparation and Irradiation

Objective: To prepare a solution of N-Nitrosodiphenylamine and subject it to controlled UV irradiation.

Materials:

-

N-Nitrosodiphenylamine (analytical standard)

-

Solvent (e.g., methanol (B129727), acetonitrile (B52724), or purified water, depending on the study's objective)

-

Volumetric flasks

-

Quartz cuvettes or a photoreactor with a quartz window

-

UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm, or a solar simulator)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of N-Nitrosodiphenylamine of a known concentration (e.g., 100 mg/L) in the chosen solvent.

-

From the stock solution, prepare working solutions of the desired concentration (e.g., 1-10 mg/L) by serial dilution.

-

Transfer a known volume of the working solution into a quartz cuvette or the photoreactor.

-

If required, adjust the pH of the solution using appropriate buffers.

-

Place the sample under the UV lamp for a defined period. If using a photoreactor, ensure continuous stirring.

-

At specific time intervals, withdraw aliquots of the sample for analysis.

-

Protect all solutions and samples from ambient light to prevent unintended degradation.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of N-Nitrosodiphenylamine and its degradation products over time.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical. The exact ratio can be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-50 µL.

-

Detection Wavelength: Based on the UV-Vis spectrum of N-Nitrosodiphenylamine, a suitable wavelength should be chosen (e.g., around 254 nm or its absorption maximum).

-

Data Analysis: A calibration curve should be prepared using standard solutions of N-Nitrosodiphenylamine to quantify its concentration in the irradiated samples.

Procedure:

-

Filter the collected aliquots through a 0.22 µm syringe filter before injection into the HPLC system.

-

Inject the samples and standards into the HPLC.

-

Record the chromatograms and integrate the peak area corresponding to N-Nitrosodiphenylamine.

-

Using the calibration curve, determine the concentration of N-Nitrosodiphenylamine at each time point.

-

The degradation rate can be calculated by plotting the concentration of N-Nitrosodiphenylamine versus irradiation time.

Visualizations of Pathways and Workflows

Photochemical Degradation Pathway of N-Nitrosodiphenylamine

Caption: Primary photochemical degradation pathway of N-Nitrosodiphenylamine.

Experimental Workflow for Photochemical Degradation Study

Caption: Workflow for studying the photochemical degradation of N-Nitrosodiphenylamine.

Logical Relationship of Influencing Factors

Caption: Key factors influencing the photochemical degradation of N-Nitrosodiphenylamine.

Conclusion

The photochemical degradation of N-Nitrosodiphenylamine is a critical process influencing its environmental persistence and potential for human exposure. The primary mechanism involves the efficient cleavage of the N-NO bond upon UV irradiation, leading to the formation of reactive radical species and subsequent secondary degradation products. While specific quantitative data for NDPhA is limited, the well-documented photochemistry of N-Nitrosodimethylamine provides a robust framework for understanding its behavior. The experimental protocols and analytical methods outlined in this guide offer a solid foundation for researchers to conduct further investigations into the photochemical fate of this and other N-nitrosamine compounds. A thorough understanding of these degradation pathways is essential for developing effective risk assessment and mitigation strategies in the pharmaceutical and environmental sectors.

References

- 1. N-Nitrosodiphenylamine | C12H10N2O | CID 6838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gassnova.no [gassnova.no]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Nitrosodiphenylamine as a Nitrosating Agent for Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-nitrosodiphenylamine (NDPhA) as a nitrosating agent for indoles. While direct, detailed experimental protocols for this specific transformation are not extensively documented in publicly available literature, this guide extrapolates from the known chemistry of transnitrosation reactions involving NDPhA and the general principles of indole (B1671886) chemistry. The information herein is intended to serve as a foundational resource for researchers exploring this synthetic route.

Introduction

N-nitrosamines are a class of organic compounds characterized by the N-N=O functional group. Their chemistry is of significant interest in various fields, including organic synthesis and medicinal chemistry. N-nitrosodiphenylamine is a well-known N-nitrosamine that can act as a source of the nitrosonium ion (NO+) or its carriers, enabling the nitrosation of other nucleophilic species. This process, known as transnitrosation, offers an alternative to traditional nitrosating agents like nitrous acid.

Indoles are a ubiquitous heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of a nitroso group onto the indole nitrogen (N-nitrosation) or carbon framework (C-nitrosation) can be a key step in the synthesis of various biologically active molecules and complex heterocyclic systems. This guide focuses on the N-nitrosation of indoles using N-nitrosodiphenylamine.

The Chemistry of Transnitrosation

The transfer of a nitroso group from one molecule to another is termed transnitrosation. In the context of N-nitrosodiphenylamine, this process is typically facilitated by acidic conditions.[1][2] The reaction proceeds through the protonation of the N-nitroso group of NDPhA, which makes the nitrogen-nitrogen bond susceptible to nucleophilic attack.

The general mechanism for acid-catalyzed transnitrosation from N-nitrosodiphenylamine to a nucleophile (in this case, an indole) can be depicted as follows:

Caption: Proposed mechanism of acid-catalyzed transnitrosation from N-nitrosodiphenylamine to indole.

Proposed Experimental Protocol

The following is a proposed experimental protocol for the N-nitrosation of indole using N-nitrosodiphenylamine. This protocol is based on the general principles of acid-catalyzed transnitrosation reactions and should be considered a starting point for optimization.

3.1. Materials

-

Indole

-

N-Nitrosodiphenylamine (NDPhA)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Acid catalyst (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 eq) and N-nitrosodiphenylamine (1.1 - 1.5 eq) in the chosen anhydrous solvent.

-

Acid Addition: To the stirred solution, add the acid catalyst (0.1 - 0.5 eq) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Monitoring: Monitor the reaction for the consumption of the starting indole and the formation of a new, more polar spot corresponding to the N-nitrosoindole product.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-nitrosoindole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

3.3. Experimental Workflow Diagram

Caption: General experimental workflow for the nitrosation of indoles using N-nitrosodiphenylamine.

Quantitative Data

Due to the lack of specific literature on this reaction, the following tables provide general data for related compounds and reactions to serve as a reference.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Indole | C₈H₇N | 117.15 | 52-54 | White solid |

| N-Nitrosodiphenylamine | C₁₂H₁₀N₂O | 198.22 | 66-68 | Yellow to orange solid |

| N-Nitrosoindole | C₈H₆N₂O | 146.15 | (Varies with substitution) | Typically colored solids |

Table 2: Spectroscopic Data for N-Nitrosoindoles and Related Compounds

| Compound | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| N-Nitrosoindole | ~330-350[3] | Aromatic protons shifted downfield compared to indole. | Aromatic carbons show characteristic shifts. | M+ peak corresponding to the molecular formula.[4] |

| Indole | ~270-280 | ~6.5-7.7 (aromatic), ~8.1 (N-H) | ~102-136 (aromatic) | 117 (M+) |

| N-Nitrosodiphenylamine | ~290, ~365 | ~7.2-7.5 (aromatic) | (Varies) | 198 (M+) |

Note: Spectroscopic data for N-nitrosoindoles can vary significantly based on the substitution pattern on the indole ring.

Safety Considerations

-

N-Nitrosamines: Many N-nitroso compounds are known or suspected carcinogens. Therefore, N-nitrosodiphenylamine and the resulting N-nitrosoindole products should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

-

Acids: The acid catalysts used in this reaction are corrosive and should be handled with care.

-

Solvents: Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

Conclusion

References

- 1. Chemistry of nitroso-compounds. The reaction of N-nitrosodiphenylamine with N-methylaniline—a direct transnitrosation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Transnitrosation of alicyclic N-nitrosamines containing a sulfur atom. | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. osti.gov [osti.gov]

Early Studies on the Carcinogenicity of N-Nitrosodiphenylamine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early carcinogenicity studies of N-Nitrosodiphenylamine (NDPhA), a compound historically used as a rubber vulcanization retarder. The focus is on foundational research that has shaped the understanding of this compound's carcinogenic potential, with a particular emphasis on quantitative data, experimental methodologies, and proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in toxicology and drug development.

Executive Summary

Early investigations into the carcinogenicity of N-Nitrosodiphenylamine revealed a species-specific carcinogenic effect, with notable tumor induction in the urinary bladder of rats. Unlike many other N-nitroso compounds, NDPhA is not considered a direct-acting carcinogen requiring metabolic activation. The prevailing hypothesis from early research suggests that its carcinogenic effects may arise from in vivo transnitrosation reactions. This guide summarizes the key quantitative findings from pivotal studies and details the experimental protocols employed.

Carcinogenicity Bioassays: Quantitative Findings

The primary evidence for the carcinogenicity of N-Nitrosodiphenylamine comes from a comprehensive bioassay conducted by the National Cancer Institute (NCI) in 1979. This study, along with earlier research, provides the quantitative basis for the carcinogenic classification of NDPhA.

NCI Bioassay in F344 Rats

A 1979 study by the National Cancer Institute (NCI) is the most definitive early bioassay on NDPhA carcinogenicity.[1][2] The study found that N-nitrosodiphenylamine was carcinogenic to Fischer-344 rats, causing transitional-cell carcinomas of the urinary bladder.[2]

Table 1: Incidence of Urinary Bladder Neoplasms in F344 Rats Fed N-Nitrosodiphenylamine for 100 Weeks

| Sex | Group | Dose (ppm) | Number of Animals | Transitional-Cell Carcinoma | Papilloma |

| Male | Control | 0 | 20 | 0 | 0 |

| Low Dose | 1,000 | 50 | 12 (24%) | 2 (4%) | |

| High Dose | 4,000 | 50 | 20 (40%) | 3 (6%) | |

| Female | Control | 0 | 20 | 0 | 0 |

| Low Dose | 1,000 | 50 | 6 (12%) | 1 (2%) | |

| High Dose | 4,000 | 50 | 22 (44%) | 5 (10%) |

Source: NCI, 1979[2]

In addition to bladder tumors, a possible association was noted between NDPhA administration and the incidence of subcutaneous fibromas in male rats.[2]

NCI Bioassay in B6C3F1 Mice

In the same NCI bioassay, N-Nitrosodiphenylamine was administered to B6C3F1 mice. Under the conditions of this study, NDPhA was not found to be carcinogenic in mice of either sex.[2] The only notable finding was the presence of chronic inflammatory lesions in the urinary bladders of the dosed mice.[2]

Table 2: Survival and Body Weight in B6C3F1 Mice Fed N-Nitrosodiphenylamine for 101 Weeks

| Sex | Group | Dose (ppm) | Number of Animals | Survival Rate | Mean Body Weight Change |

| Male | Control | 0 | 20 | 85% | +15.2 g |

| Low Dose | 10,000 | 50 | 80% | +12.8 g | |

| High Dose | 20,000 | 50 | 76% | +10.5 g | |

| Female | Control | 0 | 20 | 80% | +10.1 g |

| Low Dose | 5,000 | 50 | 78% | +9.5 g | |

| High Dose | 10,000 | 50 | 74% | +8.9 g |

Source: NCI, 1979[2]

Earlier Studies

An earlier study by Druckrey et al. (1967) reported negative results in rats. However, this study was associated with uncertainties, including the lack of routine bladder examination, smaller animal groups, and lower doses compared to the NCI study.[1] In this study, 20 BD rats were given a daily dose of 120 mg/kg in their drinking water.[1]

Experimental Protocols

The methodologies employed in these early studies are crucial for the interpretation of their findings. The NCI (1979) bioassay provides a detailed protocol.

NCI Bioassay (1979) Protocol

-

Test Chemical: N-Nitrosodiphenylamine, with a purity of 98%.[2]

-

Animal Models: Fischer 344 rats and B6C3F1 mice, 50 of each sex per dosed group and 20 per control group.[1][2]

-

Administration: The chemical was administered in the feed.[2]

-

Dosage:

-

Observation and Examination: Animals were observed for the duration of the study. Comprehensive gross and histopathological examinations were performed on all animals that died during the study and on all survivors at the end of the study.[1]

References

Toxicological Profile of N-Nitrosodiphenylamine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of N-Nitrosodiphenylamine (NDPhA) in various animal models. The information presented herein is collated from key studies, with a focus on quantitative data and detailed experimental methodologies to support research and drug development activities.

Executive Summary

N-Nitrosodiphenylamine, a compound formerly used in the rubber industry, has been the subject of toxicological evaluation in animal models to determine its potential risk to human health. Studies in rodents have identified the urinary bladder as the primary target organ for toxicity and carcinogenicity, particularly in rats. This document summarizes the findings from acute, subchronic, and chronic toxicity studies, as well as carcinogenicity bioassays.

Acute Toxicity

The acute toxicity of N-Nitrosodiphenylamine has been evaluated in both rats and mice, demonstrating a relatively low order of acute toxicity following oral administration.

Table 1: Acute Oral Toxicity of N-Nitrosodiphenylamine

| Species | Strain | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Not Specified | Oral | 3,000 | [1] |

| Mouse | Not Specified | Oral | 3,850 | [1] |

Experimental Protocols:

Details on the specific methodologies for these early acute toxicity studies are limited[1]. However, a standard acute toxicity protocol would typically involve the administration of a single dose of the test substance to a group of animals, followed by a 14-day observation period for signs of toxicity and mortality[2].

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies have been crucial in identifying the target organs and long-term health effects of N-Nitrosodiphenylamine exposure. The most comprehensive data comes from a National Cancer Institute (NCI) bioassay.

Table 2: Subchronic and Chronic Oral Toxicity of N-Nitrosodiphenylamine in Rodents

| Species | Strain | Sex | Dose (ppm in feed) | Duration | Key Findings | Reference |

| Rat | F344 | Male & Female | 1,000 | 100 weeks | Decreased mean body weights. | [3][4] |

| Rat | F344 | Male & Female | 4,000 | 100 weeks | Decreased mean body weights; Dose-related mortality in females. | [3][4] |

| Mouse | B6C3F1 | Male | 10,000 | 101 weeks | Decreased mean body weights. | [3][4] |

| Mouse | B6C3F1 | Male | 20,000 | 101 weeks | Decreased mean body weights. | [3][4] |

| Mouse | B6C3F1 | Female | 2,315 (TWA) | 98 weeks | Decreased mean body weights. | [3] |

| Mouse | B6C3F1 | Female | 5,741 (TWA) | 98 weeks | Decreased mean body weights. | [3] |

* TWA (Time-Weighted Average) dose. Doses for female mice were reduced during the study due to excessive body weight depression[3].

Experimental Protocols:

The NCI bioassay for N-Nitrosodiphenylamine involved the following key methodological aspects[3][4]:

-

Test Animals: F344 rats and B6C3F1 mice, 4-week-old weanlings at the start of the study.

-

Housing: Animals were housed in polycarbonate cages (4 rats or 5 mice per cage).

-

Diet: The test chemical was administered in the feed (Wayne Sterilizable Lab Meal with 4% fat). Diets were prepared approximately weekly.

-

Groups: Groups of 50 rats or mice of each sex were assigned to different dose groups. Matched control groups consisted of 20 untreated animals of each sex.

-

Duration: Rats were exposed for 100 weeks, and mice for up to 101 weeks.

-

Observations: Animals were observed for signs of toxicity, and body weights were recorded regularly. Comprehensive gross and histopathological examinations were performed on all animals.

Carcinogenicity

The carcinogenic potential of N-Nitrosodiphenylamine has been demonstrated in rats, with the urinary bladder being the primary site of tumor induction. In contrast, under the conditions of the NCI bioassay, N-Nitrosodiphenylamine was not found to be carcinogenic in B6C3F1 mice[3][4].

Table 3: Carcinogenicity of N-Nitrosodiphenylamine in F344 Rats (100-Week Feeding Study)

| Sex | Dose (ppm) | Number of Animals | Incidence of Transitional-Cell Carcinoma of the Urinary Bladder |

| Male | 0 (Control) | 20 | 0/20 |

| Male | 1,000 | 50 | 0/50 |

| Male | 4,000 | 50 | 19/50 |

| Female | 0 (Control) | 20 | 0/20 |

| Female | 1,000 | 50 | 1/50 |

| Female | 4,000 | 50 | 43/50 |

Source: NCI Bioassay, 1979[3][4]

Experimental Workflow for Carcinogenicity Bioassay:

NCI Carcinogenicity Bioassay Workflow for N-Nitrosodiphenylamine.

Genotoxicity

Data from in vitro assays suggest that N-Nitrosodiphenylamine or its metabolites may have the potential to damage DNA in mammalian liver cells.

Reproductive and Developmental Toxicity

There is a notable lack of comprehensive studies on the reproductive and developmental toxicity of N-Nitrosodiphenylamine in animal models. Long-term oral studies in rats and mice did not report gross or microscopic alterations in reproductive organs, but fertility was not examined.

Mechanism of Action

The precise mechanism of N-Nitrosodiphenylamine-induced urinary bladder carcinogenesis in rats has not been fully elucidated. However, evidence suggests that it may not act as a direct DNA alkylating agent. Instead, a proposed mechanism involves metabolic activation through denitrosation and subsequent transnitrosation reactions[5].

Proposed Metabolic Activation of N-Nitrosodiphenylamine:

Proposed Metabolic Activation Pathway of N-Nitrosodiphenylamine.

Conclusion

The toxicological data on N-Nitrosodiphenylamine from animal models, particularly the NCI bioassay, provide clear evidence of its carcinogenicity in the urinary bladder of F344 rats. The compound exhibits low acute toxicity. Key data gaps remain, especially concerning its reproductive and developmental effects. The proposed mechanism of action, involving metabolic activation via denitrosation, warrants further investigation to fully understand its carcinogenic potential. This information is critical for assessing the risk associated with human exposure and for guiding future research in this area.

References

- 1. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Bioassay of N-nitrosodiphenylamine for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

A Historical Perspective on the Industrial Use of N-Nitrosodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiphenylamine (NDPhA), a synthetic chemical, holds a significant place in the history of industrial chemistry, primarily for its role in the rubber industry. First produced in 1945, this orange-brown to yellow solid became a key component in the manufacture of rubber products as a vulcanization retarder.[1][2] Its primary function was to delay the onset of sulfur vulcanization, providing crucial control over the rubber curing process, particularly in the production of items like tires. However, by the early 1980s, the use of NDPhA in the United States saw a sharp decline as more efficient and less problematic alternatives became available.[1][2] This shift was also influenced by growing concerns over the toxicological profile of N-nitrosamines as a class of compounds, many of which are classified as probable human carcinogens. This guide provides an in-depth technical overview of the historical industrial use of NDPhA, its toxicological implications, and the analytical methodologies developed for its detection.

Quantitative Data on N-Nitrosodiphenylamine

The following tables summarize the available historical data on the production, occupational exposure, and analytical detection of N-Nitrosodiphenylamine.

| Year | U.S. Production Volume (millions of pounds) |

| 1974 | 3.2 |

| 1980 | 0.4 |

| Source: Toxicological Profile for N-Nitrosodiphenylamine |

| Location/Industry | Date | **Airborne Concentration (µg/m³) ** |

| Tire Chemical Factory, Ohio | Spring 1978 | 0 - 47 |

| Industrial Rubber Products Factory, Ohio | Spring 1978 | Not Detected |

| Aircraft Tire Factory, Ohio | Spring 1978 | Not Detected |

| Synthetic Rubber and Latex Factory, Ohio | Spring 1978 | Not Detected |

| Three Tire Plants, Ohio | Spring 1978 | Not Detected |

| Kelly-Springfield Tire Plant, USA | 1979 | Not Detected - 12.35 |

| Source: Toxicological Profile for N-Nitrosodiphenylamine |

| Analytical Method | Detection Limit |

| OSHA Method 23 (HPLC-UV) | 0.87 µg per sample |

| NIOSH Method 2522 (GC-TEA) | 0.05 µg per sample |

Experimental Protocols

Detailed methodologies for the analysis of N-Nitrosodiphenylamine in industrial settings have been established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

OSHA Method 23: N-Nitrosodiphenylamine in Air

This method is designed for the collection and analysis of airborne N-Nitrosodiphenylamine.

1. Sample Collection:

-

Apparatus: A calibrated personal sampling pump connected to a midget fritted glass bubbler (MFGB).

-

Collection Medium: 15 mL of isopropanol (B130326) is placed in the MFGB.

-

Flow Rate: Air is drawn through the bubbler at a calibrated flow rate, typically around 1 liter per minute.

-

Sample Volume: A known volume of air is sampled.

-

Handling: Samples must be protected from light during and after sampling.

2. Sample Preparation:

-

The isopropanol solution from the bubbler is transferred to a suitable vial for analysis.

3. Analysis:

-

Technique: High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.

-

Column: A suitable column for separating NDPhA from potential interferences.

-

Mobile Phase: A mixture of solvents appropriate for the HPLC separation.

-

Detection: The UV detector is set to a wavelength where NDPhA has a strong absorbance.

-

Quantification: The concentration of NDPhA is determined by comparing the peak area of the sample to that of a series of known standards.

NIOSH Method 2522: Nitrosamines in Air

This method is a comprehensive approach for the analysis of various volatile nitrosamines, including NDPhA.

1. Sample Collection:

-

Apparatus: A solid sorbent tube (Thermosorb/N™) connected to a personal sampling pump.

-

Flow Rate: Air is sampled at a known flow rate.

-

Sample Volume: A specific volume of air is drawn through the sorbent tube.

2. Sample Preparation:

-

Desorption: The sorbent material is transferred to a vial, and the nitrosamines are desorbed using a mixture of dichloromethane (B109758) and methanol.

-

The sample is allowed to stand for a period to ensure complete desorption.

3. Analysis:

-

Technique: Gas Chromatography (GC) coupled with a Thermal Energy Analyzer (TEA). The TEA is a highly specific detector for nitrosamines.

-

Column: A GC column capable of separating the target nitrosamines.

-

Carrier Gas: An inert gas such as helium or nitrogen.

-

Temperature Program: The GC oven temperature is programmed to ramp up to facilitate the separation of the analytes.

-

Detection: The TEA detector selectively detects the nitrosyl moiety after pyrolysis, providing high specificity for N-nitroso compounds.

-

Quantification: The concentration of each nitrosamine (B1359907) is determined by comparing the peak response of the sample to that of known standards.

Signaling Pathways and Mechanisms of Action

The carcinogenicity of N-nitrosamines, including NDPhA, is primarily attributed to their metabolic activation into reactive electrophiles that can damage DNA.

Metabolic Activation of N-Nitrosodiphenylamine

N-Nitrosodiphenylamine undergoes metabolic activation in the liver, primarily through cytochrome P450 (CYP) enzymes. The main pathways are denitrosation and ring hydroxylation.

Caption: Metabolic activation of N-Nitrosodiphenylamine by cytochrome P450 enzymes.

Transnitrosation Mechanism

An indirect mechanism of NDPhA's carcinogenicity is through transnitrosation, where it can transfer its nitroso group to other secondary amines present in the environment or biological systems, forming different, and potentially more potent, carcinogenic N-nitrosamines.

Caption: Transnitrosation reaction involving N-Nitrosodiphenylamine.

Cellular Response to Nitrosamine-Induced DNA Damage

The formation of DNA adducts by metabolically activated nitrosamines triggers a complex cellular response involving DNA damage sensors, cell cycle checkpoints, DNA repair mechanisms, and, if the damage is too severe, apoptosis (programmed cell death).

Caption: Cellular signaling in response to nitrosamine-induced DNA damage.

Conclusion

N-Nitrosodiphenylamine served a significant, albeit now largely obsolete, role in the rubber manufacturing industry. Its history is intertwined with the evolution of industrial chemistry and the growing awareness of chemical toxicology. While its use has been curtailed due to the availability of superior alternatives and health concerns, the study of NDPhA and other nitrosamines continues to be relevant for understanding chemical carcinogenesis and for the development of sensitive analytical methods for detecting these compounds in various matrices. This technical guide provides a historical and scientific foundation for researchers and professionals engaged in fields where the legacy of such industrial chemicals remains a pertinent area of study.

References

An In-Depth Technical Guide to the Chemical Stability and Storage of N-Nitrosodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for N-Nitrosodiphenylamine (NDPhA). Understanding the stability profile of NDPhA is critical for ensuring the accuracy of experimental results, maintaining the integrity of standards, and ensuring safety in the laboratory. This document details the factors influencing its stability, recommended storage protocols, and methodologies for assessing its degradation.

Chemical Stability Profile

N-Nitrosodiphenylamine is a yellow to orange-brown crystalline solid that is known to be a relatively fragile substance. Its stability is significantly influenced by several environmental factors, including temperature, light, pH, and the presence of oxidizing agents.

Thermal Stability: N-Nitrosodiphenylamine is thermally labile. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1] Technical grades of NDPhA may begin to decompose at temperatures greater than 85°C. In the event of a fire, hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).

Photostability: Like many nitroso compounds, N-Nitrosodiphenylamine is sensitive to light, particularly UV radiation. Exposure to light can lead to degradation. Therefore, it is crucial to protect NDPhA and its solutions from light to prevent photochemical decomposition.

pH and Hydrolytic Stability: N-Nitrosodiphenylamine is sensitive to moisture, especially at elevated temperatures in strongly acidic solutions.[1] In the presence of strong mineral acids, it can undergo the Fischer-Hepp rearrangement to form 4-nitrosodiphenylamine.[2] It is generally considered not to undergo hydrolysis under neutral environmental conditions as it lacks a hydrolyzable functional group.

Incompatibilities: NDPhA is incompatible with strong oxidizing agents, with which it can react vigorously.[1] It is also incompatible with strong mineral acids, copper salts, and mercury salts. Furthermore, it may undergo trans-nitrosation reactions with secondary amines.

Quantitative Stability Data

Table 1: Storage Stability of N-Nitrosodiphenylamine in Isopropanol

| Storage Condition | Time (days) | Average Recovery (%) |

| Ambient Temperature | 6 | < 75% |

| Refrigerated | 17 | ~100% |

Data adapted from the OSHA Method 23 for N-Nitrosodiphenylamine analysis.[2]

Table 2: Storage Stability of N-Nitrosodiphenylamine in 1 N KOH

| Storage Condition | Time | Average Recovery (%) |

| Ambient Temperature | 16 hours | ~75% |

| Ambient Temperature | 3 days | ~30% |

| Freezer | 25 days | ~100% |

Data adapted from the OSHA Method 23 for N-Nitrosodiphenylamine analysis.[2]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of N-Nitrosodiphenylamine, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place. Refrigerated temperatures (2-8°C) are highly recommended for long-term storage.[1][3]

-

Light: Protect from light at all times. Use amber glass containers or store in a dark location.

-

Atmosphere: For optimal stability, especially for long-term storage of the solid material, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

-

Container: Use tightly closed containers to prevent moisture ingress.

-

Solutions: Solutions of N-Nitrosodiphenylamine should be prepared fresh whenever possible. If storage is necessary, use an aprotic solvent like acetonitrile (B52724) and store at refrigerated temperatures, protected from light.[3] Protic solvents like methanol (B129727) may lead to degradation, especially at room temperature.[3]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of N-Nitrosodiphenylamine and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for a comprehensive forced degradation study of N-Nitrosodiphenylamine. A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to monitor the degradation.

a) Acid Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl)

-

Procedure: Dissolve a known concentration of NDPhA in the acidic solution. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

b) Base Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH)

-

Procedure: Dissolve a known concentration of NDPhA in the basic solution. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

c) Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂)

-

Procedure: Dissolve a known concentration of NDPhA in a solution of 3% H₂O₂. Incubate at room temperature. Analyze samples at various time points.

d) Thermal Degradation (Dry Heat):

-

Procedure: Place the solid NDPhA in a temperature-controlled oven at an elevated temperature (e.g., 85°C). Analyze the sample at various time points.

e) Photostability:

-

Procedure: Expose both the solid NDPhA and a solution of NDPhA to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples at appropriate time intervals.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating and quantifying N-Nitrosodiphenylamine from its potential degradation products.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water or a suitable buffer is typically employed.

-

Detector: A UV detector set at the absorption maximum of N-Nitrosodiphenylamine (approximately 290 nm in alcohol) is recommended.[2]

-

Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Visualization of Stability and Degradation Pathways

The following diagrams illustrate the key factors affecting the stability of N-Nitrosodiphenylamine and the potential degradation pathways.

Caption: Factors influencing N-Nitrosodiphenylamine stability.

Caption: Experimental workflow for forced degradation study.

References

An In-depth Technical Guide to the Spectroscopic Properties of N-Nitrosodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-Nitrosodiphenylamine (NDPhA), a compound of significant interest due to its historical use in industrial processes and its classification as a potential carcinogen. Understanding its spectroscopic signature is crucial for its identification, quantification, and analysis in various matrices. This document details its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, complete with experimental protocols and logical workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of N-Nitrosodiphenylamine is characterized by a strong absorption band in the UV region, arising from π → π* electronic transitions within the aromatic rings and the nitrosamine (B1359907) chromophore.

Data Presentation: UV-Vis Spectroscopy

| Parameter | Value | Solvent | Reference |

| λmax | 290 nm | Alcohol | [1] |

| Molar Absorptivity (ε) | log ε = 3.88 | Alcohol | [1] |

Experimental Protocol: UV-Vis Spectroscopy

A solution of N-Nitrosodiphenylamine is prepared in a suitable UV-grade solvent, such as ethanol (B145695) or isopropanol, to a precisely known concentration. The analysis is performed using a dual-beam spectrophotometer calibrated according to standard procedures.

-

Sample Preparation: Accurately weigh a small amount of N-Nitrosodiphenylamine and dissolve it in a volumetric flask using the chosen solvent (e.g., ethanol) to create a stock solution. Prepare a series of dilutions from the stock solution to fall within the linear dynamic range of the instrument.

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-